4-formylphenyl (2E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl (2E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-formylphenylboronic acid with (2E)-3-phenylprop-2-enoic acid. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, such as 4-formylphenylboronic acid and (2E)-3-phenylprop-2-enoic acid, are fed into the reactor along with the catalyst. The reaction is monitored and controlled to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Formylphenyl (2E)-3-phenylprop-2-enoic acid.
Reduction: 4-Hydroxymethylphenyl (2E)-3-phenylprop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-formylphenyl (2E)-3-phenylprop-2-enoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Shares the formylphenyl moiety but differs in its boronic acid functionality.
(2E)-3-(4-Formylphenyl)prop-2-enoic acid: Similar structure but lacks the ester linkage.
Uniqueness
4-Formylphenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of a formyl group and an ester linkage, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex organic molecules .
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
(4-formylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H12O3/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+ |
InChI Key |
ASHIAZHAFARVET-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.